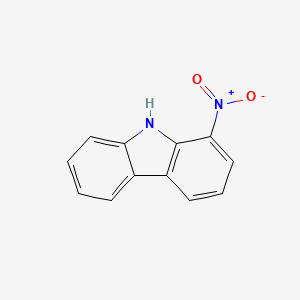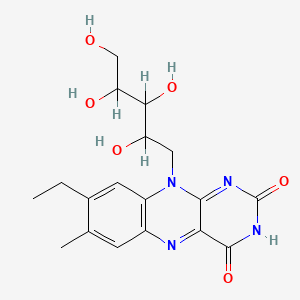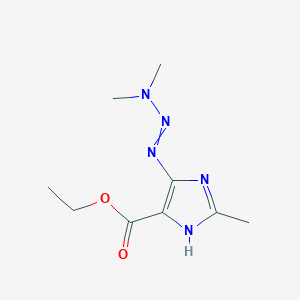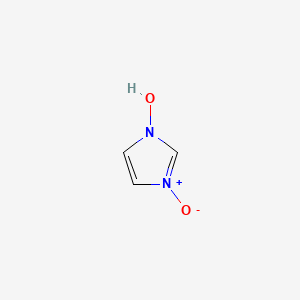
1H-Imidazole, 1-hydroxy-, 3-oxide
Descripción general
Descripción
1H-Imidazole, 1-hydroxy-, 3-oxide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Versatile Building Blocks in Organic Chemistry
1H-Imidazole, 1-hydroxy-, 3-oxide is known for its versatility as a building block in organic synthesis. It is used in a variety of reactions such as isomerization to imidazol-2-ones, [3+2]-cycloadditions, sulfur transfer reactions leading to imidazole-2-thiones, and in heterocyclizations leading to fused heterocyclic systems. This compound is also utilized in cross-coupling reactions. Additionally, enantiomerically pure 1H-imidazole 3-oxides are prepared for use in asymmetric reactions, synthesis of room temperature ionic liquids, and in the creation of biologically active compounds (Mlostoń, Jasiński, Wróblewska, & Heimgartner, 2016).
Applications in Fluorophores Design
This compound is used in the design of new types of excited state intramolecular proton transfer (ESIPT) fluorophores. This application exploits the compound's ability to exist in two prototropic tautomers, the N-hydroxy and N-oxide forms. An example of this is the 1-hydroxy-5-methyl-2,4-di(pyridin-2-yl)-1H-imidazole, which demonstrates unique fluorescence characteristics, such as anti-Kasha S2 →S0 fluorescence in the N-oxide form, and a small Stokes shift among known ESIPT-fluorophores (Shekhovtsov et al., 2021).
Synthesis of Nitroxyl Radicals
The compound is instrumental in the synthesis of nitroxyl radicals. For instance, 2H-Imidazole 1,3-dioxides containing an aldonitrone fragment in the heterocyclic ring are obtained from the oxidation of 5-unsubstituted 1-hydroxy-3-imidazoline 3-oxides. This process leads to the formation of stable nitroxyl radicals, such as 5,5-dimethoxy-3-imidazoline-3-oxide-1-oxyls (Kirilyuk, Grigor’ev, & Volodarskii, 1991).
Spectroscopic Analysis and Molecular Docking
Detailed spectroscopic and reactive properties of newly synthesized imidazole derivatives, like 1-hydroxy-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide, have been investigated. These studies involve FT-IR and NMR spectroscopy, analysis of frontier molecular orbitals, charge distribution, ionization energies, and Fukui functions. Additionally, molecular docking studies determine the pharmaceutical potential of these molecules (Benzon et al., 2017).
Synthesis of Antiviral Compounds
This compound derivatives have been synthesized and tested for antiviral activity against viruses like vaccinia virus. Certain derivatives have shown promising results, exhibiting antiviral activity with weak cytotoxicity (Nikitina et al., 2019).
Precursor for Nanoparticle Synthesis
These derivatives are also considered as organic precursors for the synthesis of nanoparticles, like zinc oxide nanoparticles. This application utilizes the crystal structure and unique bonding properties of imidazole derivatives (Padhy et al., 2010).
Direcciones Futuras
Imidazole and its derivatives, including “1H-Imidazole, 1-hydroxy-, 3-oxide”, have a wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research will likely continue to explore the synthesis, functionalization, and applications of these compounds .
Mecanismo De Acción
Target of Action
Imidazoles are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
The synthesis of imidazoles often involves the formation of bonds during the creation of the imidazole ring . For instance, one method involves a nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
For example, the imidazole group plays a central role in biological catalysis as part of the side-chain of histidine .
Pharmacokinetics
The physicochemical properties of 1-hydroxyimidazoles and imidazole 3-oxides have been studied .
Result of Action
They have been associated with potential hypotensive drugs, antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .
Action Environment
The synthesis of imidazoles often involves reaction conditions that are tolerant to a variety of functional groups .
Análisis Bioquímico
Biochemical Properties
1H-Imidazole, 1-hydroxy-, 3-oxide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, where the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . This interaction is significant as it can influence the enzyme’s activity, potentially leading to enzyme inhibition or activation. Additionally, this compound can form hydrogen bonds with various biomolecules, further influencing biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 can alter the metabolism of other compounds within the cell . This can lead to changes in cellular function, including alterations in metabolic flux and gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As mentioned earlier, it binds to the heme iron atom of cytochrome P450, which can lead to enzyme inhibition or activation . This binding can cause conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, which can influence its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced metabolic activity. At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can affect metabolic flux and metabolite levels within the cell. Additionally, this compound can be metabolized by various enzymes, leading to the formation of different metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within the cell . This distribution can affect its interaction with target biomolecules and its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its role in biochemical pathways.
Propiedades
IUPAC Name |
1-hydroxy-3-oxidoimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-4-1-2-5(7)3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPGITDSPOPEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CN1O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188827 | |
| Record name | 1-Hydroxyimidazole-3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35321-46-1 | |
| Record name | 1-Hydroxyimidazole-3-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxyimidazole-3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



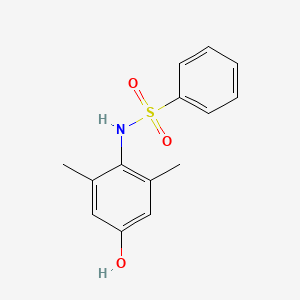
![N-[4-(Aminosulfonyl)phenyl]-2-Mercaptobenzamide](/img/structure/B1211529.png)



![1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-](/img/structure/B1211536.png)




